molecular formula C9H8INO3 B14809278 5-Cyclopropoxy-6-iodopicolinic acid

5-Cyclopropoxy-6-iodopicolinic acid

Cat. No.: B14809278
M. Wt: 305.07 g/mol
InChI Key: PGQSMDCWTBTXQX-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-iodopicolinic acid is a high-purity chemical building block designed for research and development applications. As a multifunctional picolinic acid derivative, it is primarily utilized in pharmaceutical research and organic synthesis. The presence of both a cyclopropoxy substituent and an iodine atom on the picolinic acid scaffold makes it a valuable intermediate for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations. Picolinic acid derivatives are known to be key precursors in various synthetic pathways . This compound is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in hit-to-lead optimization studies and for the exploration of new chemical entities. For specific storage and handling information, please refer to the safety data sheet (SDS).

Properties

Molecular Formula

C9H8INO3

Molecular Weight

305.07 g/mol

IUPAC Name

5-cyclopropyloxy-6-iodopyridine-2-carboxylic acid

InChI

InChI=1S/C9H8INO3/c10-8-7(14-5-1-2-5)4-3-6(11-8)9(12)13/h3-5H,1-2H2,(H,12,13)

InChI Key

PGQSMDCWTBTXQX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C(=O)O)I

Origin of Product

United States

Preparation Methods

Halogen Exchange from Brominated Precursors

A common strategy involves substituting a bromine atom with iodine in a pre-functionalized picolinic acid derivative.

Procedure :

  • Starting Material : 5-Cyclopropoxy-6-bromopicolinic acid is synthesized via nucleophilic substitution. Cyclopropanol reacts with 5-hydroxy-6-bromopicolinic acid in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C.
  • Iodination : The bromine atom is replaced using potassium iodide (KI) and a copper(I) catalyst (e.g., CuI) in a refluxing solvent (e.g., DMSO or acetonitrile). Yields range from 70–85%.

Key Reaction :
$$
\text{5-Cyclopropoxy-6-bromopicolinic acid} + \text{KI} \xrightarrow{\text{CuI, DMSO}} \text{5-Cyclopropoxy-6-iodopicolinic acid} + \text{KBr}
$$

Optimization :

  • Excess KI (2–3 equivalents) improves conversion.
  • Copper catalysts reduce reaction time from 24 h to 8–12 h.

Direct Electrophilic Iodination

Hypervalent iodine reagents enable regioselective iodination of the picolinic acid core.

Procedure :

  • Substrate Preparation : 5-Cyclopropoxypicolinic acid is synthesized via cyclopropylation of 5-hydroxypicolinic acid using cyclopropyl bromide and NaH in THF.
  • Iodination : Phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine (I₂) in dichloromethane at −40°C to 25°C introduce the iodine atom at the 6-position. DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) acts as an oxidant, achieving yields of 65–75%.

Mechanistic Insight :
PIFA generates an iodonium ion, which undergoes electrophilic aromatic substitution. The electron-withdrawing carboxylic acid group directs iodination to the 6-position.

Industrial-Scale Production

Catalytic Systems and Solvent Optimization

Large-scale synthesis prioritizes cost efficiency and minimal purification:

  • Catalysts : CuI/KI systems reduce iodine waste and improve atom economy.
  • Solvents : Switch from DMF to methyl-THF enhances recyclability and lowers toxicity.
  • Temperature Control : Reactions conducted at 60–80°C balance energy use and reaction rate.

Purification Techniques

  • Crystallization : Crude product is recrystallized from ethanol/water (3:1) to achieve >98% purity.
  • Chromatography : Reserved for high-purity demands; silica gel with ethyl acetate/hexane eluents removes trace impurities.

Comparative Analysis of Methods

Method Yield Conditions Scalability Key Advantage
Halogen Exchange 70–85% Reflux, Cu catalyst High Uses inexpensive KI
Electrophilic Iodination 65–75% Low temperature Moderate Regioselective, minimal byproducts
Mitsunobu Reaction >90% Room temperature Low High yield, mild conditions

Challenges and Innovations

Functional Group Compatibility

  • Cyclopropoxy groups are prone to ring-opening under acidic conditions. Recent advances use buffered reaction media (pH 6–7) to enhance stability.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-6-iodopicolinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-Cyclopropoxy-6-iodopicolinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-6-iodopicolinic acid is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical and biological properties

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